

Spectroscopic and Synthetic Profile of 3-Phenyloxetan-3-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the novel trifunctional building block, **3-phenyloxetan-3-amine**. Given the limited availability of published experimental data for this specific molecule, this document combines physicochemical properties from public databases, predicted spectroscopic data based on analogous structures, and detailed, generalized experimental protocols for the synthesis and characterization of such compounds. This guide is intended to serve as a valuable resource for researchers interested in utilizing **3-phenyloxetan-3-amine** in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of **3-phenyloxetan-3-amine** (C₉H₁₁NO) are summarized in the table below. This data is crucial for its handling, formulation, and application in various chemical contexts.^[1]

Property	Value
Molecular Formula	C ₉ H ₁₁ NO
Molecular Weight	149.19 g/mol
Monoisotopic Mass	149.084063974 Da
Topological Polar Surface Area	35.3 Å ²
CAS Number	1211567-54-2

Spectroscopic Data

Due to the absence of publicly available experimental spectra for **3-phenyloxetan-3-amine**, the following tables present predicted data based on the analysis of its functional groups (phenyl, primary amine, and oxetane) and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of **3-phenyloxetan-3-amine** would exhibit characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the oxetane ring, and the protons of the amine group.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.5	Multiplet	5H	Phenyl group (Ar-H)
~ 4.5 - 4.8	AB quartet or two doublets	4H	Oxetane ring (-CH ₂ -O- and -CH ₂ -C-)
~ 1.5 - 2.5	Broad singlet	2H	Amine group (-NH ₂)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to show distinct signals for the carbons of the phenyl ring, the oxetane ring, and the carbon bearing the amine group.

Chemical Shift (δ) (ppm)	Assignment
~ 140 - 145	Quaternary phenyl carbon (C-Ar)
~ 125 - 130	Phenyl carbons (CH-Ar)
~ 75 - 80	Oxetane methylene carbons (-CH ₂ -O-)
~ 55 - 60	Quaternary oxetane carbon (C-NH ₂)

Infrared (IR) Spectroscopy

The IR spectrum of **3-phenyloxetan-3-amine** would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3300 - 3500 (two bands)	N-H stretch	Primary Amine
3000 - 3100	C-H stretch	Aromatic
2850 - 3000	C-H stretch	Aliphatic (Oxetane)
1600 - 1650	N-H bend	Primary Amine
1450 - 1600	C=C stretch	Aromatic
1000 - 1100	C-O stretch	Oxetane

Mass Spectrometry (MS)

Mass spectrometry data for **3-phenyloxetan-3-amine** is predicted to show a molecular ion peak corresponding to its molecular weight, along with potential fragmentation patterns. The predicted collision cross-section (CCS) values for various adducts are also presented.[\[2\]](#)

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	150.09134	127.2
[M+Na] ⁺	172.07328	133.2
[M-H] ⁻	148.07678	134.2
[M+NH ₄] ⁺	167.11788	142.0
[M+K] ⁺	188.04722	135.7
[M] ⁺	149.08351	133.6

Experimental Protocols

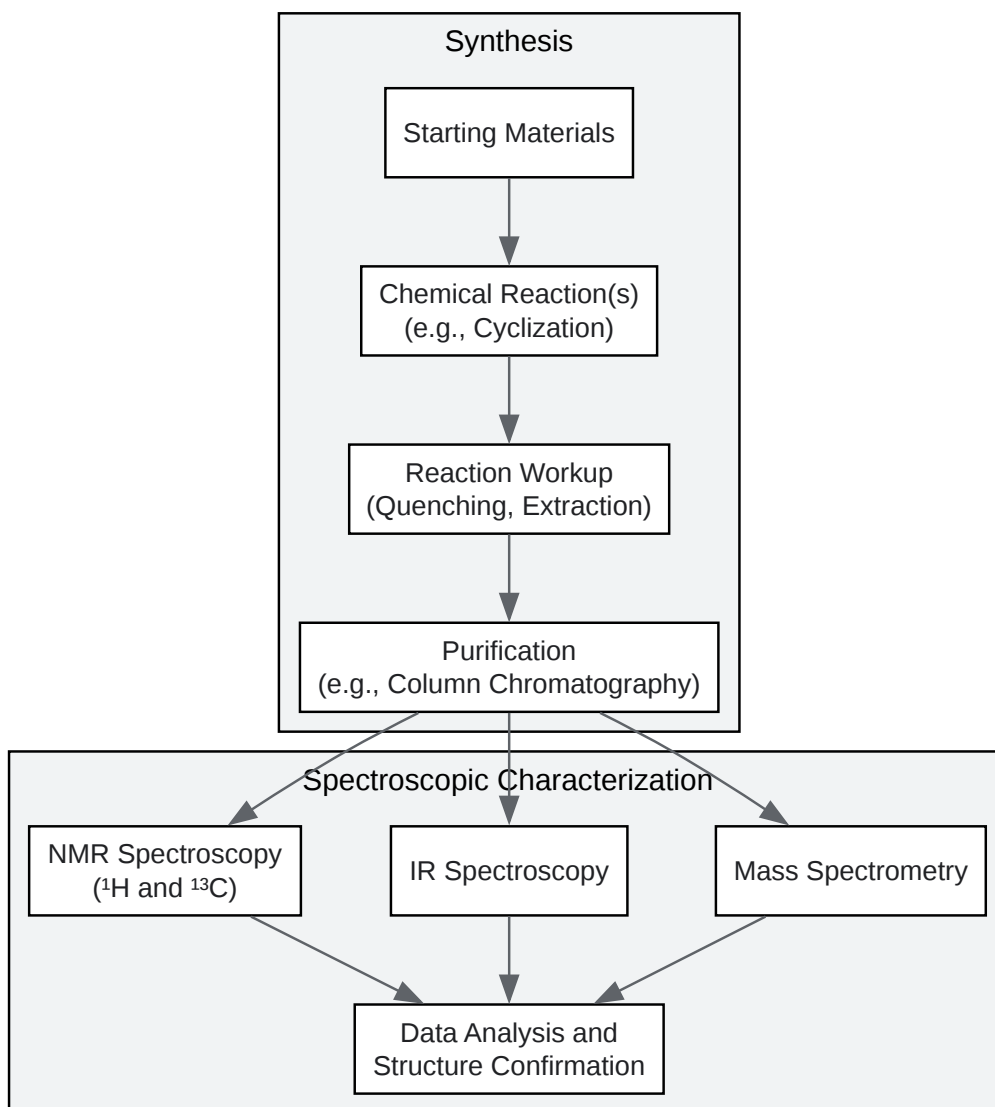
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a compound such as **3-phenyloxetan-3-amine**.

Synthesis of 3,3-Disubstituted Oxetanes

A common route for the synthesis of 3,3-disubstituted oxetanes involves a multi-step process starting from a suitable diol.^[3] The synthesis of **3-phenyloxetan-3-amine** could plausibly be adapted from established methods for similar structures.

General Workflow for Synthesis and Characterization

General Workflow for Synthesis and Spectroscopic Characterization



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Caption: A generalized workflow for the synthesis and spectroscopic characterization of a small organic molecule.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- **Sample Preparation:** For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the compound (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Ionization:** Introduce the sample into the mass spectrometer. Common ionization techniques for small molecules include Electrospray Ionization (ESI) or Electron Impact (EI).
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

- **Detection and Spectrum Generation:** The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

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References

- 1. 3-Phenyloxetan-3-amine | C₉H₁₁NO | CID 53256981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-phenyloxetan-3-amine (C₉H₁₁NO) [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
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